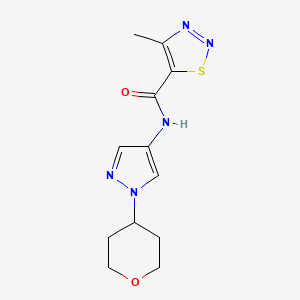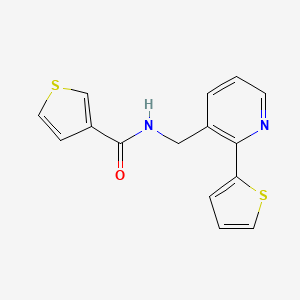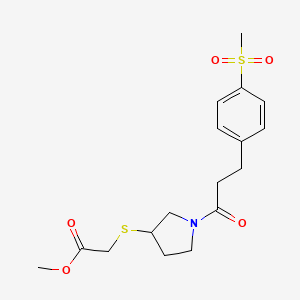
4-methyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C12H15N5O2S and its molecular weight is 293.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photosynthetic Electron Transport Inhibition
Compounds with pyrazole derivatives, including structures similar to the mentioned chemical, have been studied for their potential as inhibitors of photosynthetic electron transport. This property is significant for developing new herbicides. Some derivatives exhibit inhibitory properties in the micromolar range, comparable to commercial herbicides like diuron and hexazinone, indicating their potential as effective photosynthetic electron transport inhibitors (Vicentini et al., 2005).
Antimycobacterial Activity
Research into pyrazine and pyridine derivatives, including those similar to the mentioned compound, has demonstrated antimycobacterial activities. These compounds have shown varying degrees of potency against Mycobacterium tuberculosis, with some exhibiting activities significantly greater than pyrazinamide, a known antimycobacterial agent. This suggests their potential in developing new treatments for tuberculosis (Gezginci, Martin, & Franzblau, 1998).
Anti-inflammatory Activity
Derivatives of 1,3,4-thiadiazole, bearing pyrazole and pyrrole moieties, have been synthesized and evaluated for their anti-inflammatory activities. Some of these compounds have shown significant inhibition of paw edema in experimental models, indicating their potential as anti-inflammatory agents. This highlights the therapeutic applications of thiadiazole derivatives in treating inflammation-related conditions (Maddila, Gorle, Sampath, & Lavanya, 2016).
Anticancer Properties
Thiadiazole derivatives, especially those incorporating pyrazole moieties, have been explored for their anticancer properties. These studies focus on their ability to inhibit the growth of various cancer cell lines, providing a foundation for developing new anticancer agents. The structural features of these compounds, including the thiadiazole and pyrazole rings, play a crucial role in their biological activities, suggesting the potential of similar compounds in cancer research (Saçmacı, Arslaner, & Şahin, 2017).
Synthesis and Characterization
The synthesis and characterization of thiadiazole derivatives that include pyrazole moieties have been widely studied. These efforts provide valuable insights into the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals and agriculture. The structural diversity and modifiability of these compounds make them attractive targets for further research and development (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
特性
IUPAC Name |
4-methyl-N-[1-(oxan-4-yl)pyrazol-4-yl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S/c1-8-11(20-16-15-8)12(18)14-9-6-13-17(7-9)10-2-4-19-5-3-10/h6-7,10H,2-5H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAQYVTUVBKXTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CN(N=C2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(3,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B3008548.png)
![[2-(3-Acetylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B3008550.png)
![2,10-dimethyl-3-(1-phenylethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B3008551.png)
![3-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3008553.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B3008554.png)
![5-((3-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3008555.png)
![methyl 3-{2-[(benzylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B3008556.png)
![7-chloro-N-(4-phenoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3008558.png)
![1-(2-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine](/img/structure/B3008564.png)
